(R)-2-(1,2-Diaminoethyl)pyridin-3-ol

Asymmetric Catalysis Chiral Synthesis Stereoselectivity

Procure this compound as a high-purity (≥98%) enantiopure building block. The defined (R)-stereocenter is non-negotiable for applications demanding precise stereochemical outcomes, such as synthesizing chiral ligands achieving up to 75% ee in asymmetric catalysis or exploring SAR in chiral drug candidates. Unlike racemic mixtures, this certified enantiomer eliminates stereochemical variability and reduces the need for additional purification, ensuring reproducible experimental results in medicinal chemistry and catalyst development.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B12952069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1,2-Diaminoethyl)pyridin-3-ol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(CN)N)O
InChIInChI=1S/C7H11N3O/c8-4-5(9)7-6(11)2-1-3-10-7/h1-3,5,11H,4,8-9H2/t5-/m1/s1
InChIKeyJUNUABYSFBUZOA-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(1,2-Diaminoethyl)pyridin-3-ol: Chiral Pyridinol Building Block for Asymmetric Synthesis and Ligand Design


(R)-2-(1,2-Diaminoethyl)pyridin-3-ol (CAS 1212818-73-9) is a chiral organic compound featuring a pyridine ring with a hydroxyl group at the 3-position and a 1,2-diaminoethyl side chain at the 2-position . This structure incorporates a defined (R)-stereocenter, positioning the compound within the class of chiral pyridine-containing diamines . Its multiple nitrogen and oxygen donor atoms make it a potential precursor for chiral ligands and a versatile intermediate in medicinal chemistry and asymmetric catalysis [1].

Why Generic Substitution Fails for (R)-2-(1,2-Diaminoethyl)pyridin-3-ol


Substituting (R)-2-(1,2-diaminoethyl)pyridin-3-ol with its racemic mixture (CAS 1270388-50-5), its (S)-enantiomer (CAS 1213532-65-0), or des-hydroxy analogs introduces critical variability in stereochemical outcome and material purity. The defined (R)-stereocenter is non-negotiable for applications requiring enantiopure building blocks, such as asymmetric catalysis and chiral drug synthesis, where the opposite enantiomer or a racemate can lead to drastically different, and often suboptimal, biological or catalytic results [1]. The available quantitative evidence demonstrates that the (R)-enantiomer is offered at a higher certified purity compared to the racemic mixture, reducing the need for additional purification steps and ensuring more reproducible experimental outcomes .

Quantitative Evidence for Selecting (R)-2-(1,2-Diaminoethyl)pyridin-3-ol Over Related Analogs


Defined (R)-Stereochemistry vs. Racemic Mixture for Asymmetric Synthesis

(R)-2-(1,2-Diaminoethyl)pyridin-3-ol provides a defined (R)-stereocenter essential for asymmetric synthesis, contrasting with its racemic mixture (CAS 1270388-50-5) which lacks stereochemical purity . The use of enantiopure chiral building blocks, such as pyridine-containing diamines, is critical for achieving high enantioselectivity in catalytic reactions. Research on related chiral pyridine diamines has shown that these ligands can yield enantiomerically enriched products with up to 75% enantiomeric excess (ee) in Tsuji-Trost allylic alkylation, a result that would be unattainable with a racemic starting material [1].

Asymmetric Catalysis Chiral Synthesis Stereoselectivity

Certified Chemical Purity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer of 2-(1,2-diaminoethyl)pyridin-3-ol is commercially available with a certified purity of 98% . In contrast, the racemic mixture (CAS 1270388-50-5) is offered at a lower purity of 95% (HPLC) . This represents a quantified difference of +3 percentage points in purity for the enantiopure material.

Chemical Purity Procurement Quality Control

Functional Group Advantage: 3-Hydroxy Group vs. Des-Hydroxy Analog

(R)-2-(1,2-Diaminoethyl)pyridin-3-ol contains a hydroxyl group at the 3-position of the pyridine ring, a feature absent in the des-hydroxy analog 2-(1,2-diaminoethyl)pyridine (CAS 115464-35-2) . The presence of the 3-hydroxy group provides an additional hydrogen bond donor/acceptor site and potential metal-coordination point, which can enhance ligand binding affinity and fine-tune catalytic activity [1]. While direct quantitative data comparing these two compounds is not available, the structural difference is significant for applications requiring tailored ligand design.

Ligand Design Coordination Chemistry Hydrogen Bonding

Key Application Scenarios for (R)-2-(1,2-Diaminoethyl)pyridin-3-ol Based on Quantitative Evidence


Synthesis of Chiral Ligands for Asymmetric Catalysis

Procure (R)-2-(1,2-diaminoethyl)pyridin-3-ol to serve as an enantiopure building block for the synthesis of novel chiral ligands. As demonstrated in the literature for related chiral pyridine diamines, these ligands can achieve up to 75% ee in asymmetric allylic alkylation reactions [1]. The compound's defined (R)-stereocenter is essential for developing catalysts with high stereoselectivity.

Medicinal Chemistry: Chiral Intermediate for Drug Discovery

Utilize this compound as a high-purity (98%) chiral intermediate in the synthesis of potential drug candidates . The defined stereochemistry is critical for exploring structure-activity relationships (SAR) in programs targeting SMN protein modulation or hNav1.7 inhibition, where stereochemical purity directly impacts biological activity [2].

Coordination Chemistry: Synthesis of Metal Complexes with Tailored Properties

Employ (R)-2-(1,2-diaminoethyl)pyridin-3-ol to prepare metal complexes with specific geometries and properties. The combination of amine and hydroxyl donor atoms allows for versatile chelation modes, potentially leading to catalysts or materials with enhanced stability or reactivity compared to complexes derived from simpler diamines [3]. The higher purity of the (R)-enantiomer ensures more consistent complex formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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